molecular formula C12H10BrClN2O4S2 B7829964 4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide

4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide

Cat. No.: B7829964
M. Wt: 425.7 g/mol
InChI Key: MCDROASXWVLILB-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfonamide groups attached to a benzene ring. Its molecular formula is C12H10BrClN2O4S2, and it has a molecular weight of 425.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination and chlorination of benzenesulfonamide derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to verify the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group .

Scientific Research Applications

4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms along with the sulfamoylphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2-chloro-N-(3-sulfamoylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O4S2/c13-8-4-5-12(11(14)6-8)22(19,20)16-9-2-1-3-10(7-9)21(15,17)18/h1-7,16H,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDROASXWVLILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using a method analogous to Method E, using 4-bromo-2-chlorobenzenesulfonyl chloride and 3-aminobenzenesulfonamide, the title compound was obtained as a white solid.
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Synthesis routes and methods II

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